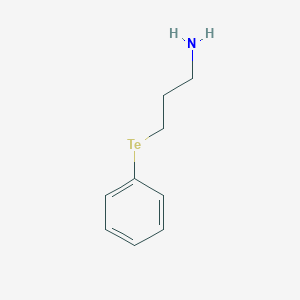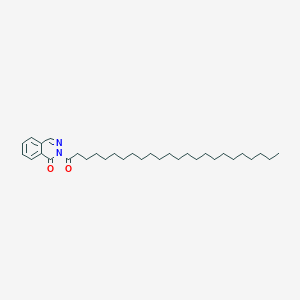
2-Tetracosanoylphthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tetracosanoylphthalazin-1(2H)-one is a synthetic organic compound characterized by a phthalazinone core with a tetracosanoyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetracosanoylphthalazin-1(2H)-one typically involves the acylation of phthalazinone with tetracosanoic acid or its derivatives. A common synthetic route includes:
Starting Materials: Phthalazinone and tetracosanoic acid.
Catalysts and Reagents: Acid chlorides, anhydrides, or coupling reagents like DCC (dicyclohexylcarbodiimide).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) and may require heating to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale acylation reactions using optimized conditions to maximize yield and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Tetracosanoylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phthalazinone core or the tetracosanoyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Tetracosanoylphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Tetracosanoylphthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The tetracosanoyl side chain could influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores but different side chains.
Long-Chain Fatty Acid Derivatives: Compounds with long aliphatic chains similar to the tetracosanoyl group.
Uniqueness
2-Tetracosanoylphthalazin-1(2H)-one is unique due to the combination of its phthalazinone core and long tetracosanoyl side chain, which imparts distinct chemical and physical properties. This combination can result in unique biological activities and material properties not observed in other similar compounds.
Propiedades
Número CAS |
184916-27-6 |
|---|---|
Fórmula molecular |
C32H52N2O2 |
Peso molecular |
496.8 g/mol |
Nombre IUPAC |
2-tetracosanoylphthalazin-1-one |
InChI |
InChI=1S/C32H52N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-31(35)34-32(36)30-26-24-23-25-29(30)28-33-34/h23-26,28H,2-22,27H2,1H3 |
Clave InChI |
DDEWSHISGLWPMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N1C(=O)C2=CC=CC=C2C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
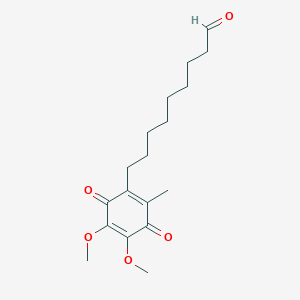
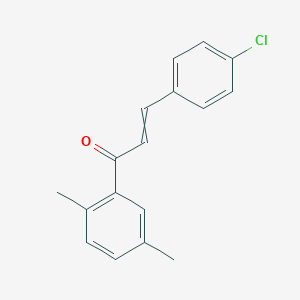

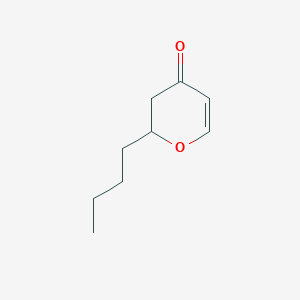
![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)

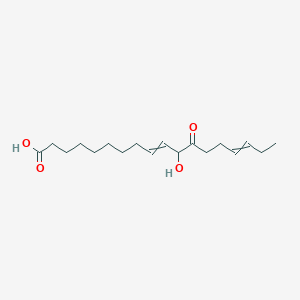

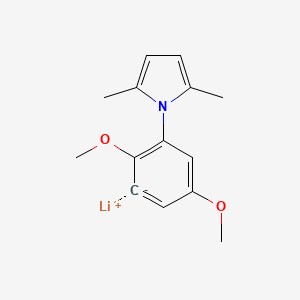

![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)
